(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a benzylidene group, a morpholinyl group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with thiazolidinone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylidene linkage. The morpholinyl group is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thioxo-thiazolidinone core is particularly important for its biological activity, as it can interact with various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-(4-Morpholinyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzylidene and morpholinyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C17H18N2O3S2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2O3S2/c20-15(18-8-10-22-11-9-18)6-7-19-16(21)14(24-17(19)23)12-13-4-2-1-3-5-13/h1-5,12H,6-11H2/b14-12- |
InChI Key |
GDZMSQCGVAUGTB-OWBHPGMISA-N |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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